Welcome to the BenchChem Online Store!
molecular formula C12H16O3 B3031418 3-(3-Methoxyphenyl)-3-methylbutanoic acid CAS No. 33214-36-7

3-(3-Methoxyphenyl)-3-methylbutanoic acid

Cat. No. B3031418
M. Wt: 208.25 g/mol
InChI Key: PQCCYNQTAVKUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08030354B2

Procedure details

The 5-(2-(3-methoxyphenyl)propan-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione 85.C (0.313 g, 1.1 mmol) was dissolved in DMF (1.50 mL, 19 mmol). To the solution was added water (0.15 mL, 8.3 mmol). The resulting solution was then heated to 100° C. and stirred for four hours. The reaction was cooled to room temperature and then diluted with water. The mixture was extracted with EtOAc (2×50 mL). The combined organic layers were then washed with 1N lithium chloride solution (1×20 mL) and brine (1×20 mL) and dried over magnesium sulfate. The filtrate was then concentrated to give crude 3-(3-methoxyphenyl)-3-methylbutanoic acid 85.D (0.247 g, 111% yield) that was used directly in the following reaction. MS ESI (pos.) m/e: 226.1 (M+H2O)+.
Name
5-(2-(3-methoxyphenyl)propan-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
0.313 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]([CH:12]2C(=O)OC(C)(C)[O:14][C:13]2=[O:21])([CH3:11])[CH3:10])[CH:6]=[CH:7][CH:8]=1.CN(C=O)C>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]([CH3:11])([CH3:10])[CH2:12][C:13]([OH:21])=[O:14])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
5-(2-(3-methoxyphenyl)propan-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
0.313 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C)(C)C1C(OC(OC1=O)(C)C)=O
Name
Quantity
1.5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were then washed with 1N lithium chloride solution (1×20 mL) and brine (1×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(CC(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.247 g
YIELD: PERCENTYIELD 111%
YIELD: CALCULATEDPERCENTYIELD 107.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.